molecular formula C10H11BrN2S B1482017 4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090848-50-1

4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1482017
CAS No.: 2090848-50-1
M. Wt: 271.18 g/mol
InChI Key: BWLDXWBTENSKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a bromomethyl substituent at the 4-position, an ethyl group at the 1-position, and a thiophen-3-yl moiety at the 3-position. The bromomethyl group renders it a reactive intermediate for further functionalization, while the thiophene ring and ethyl substituent influence its electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to the versatility of pyrazole scaffolds .

Properties

IUPAC Name

4-(bromomethyl)-1-ethyl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLDXWBTENSKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

The key precursor is often 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole, which can be synthesized via condensation reactions involving hydrazines and β-ketoesters or equivalent intermediates substituted with thiophene rings. The ethyl group is introduced at the N1 position typically via alkylation using ethyl halides under basic conditions.

Bromomethylation Strategy

The bromomethylation at the 4-position of the pyrazole ring is commonly achieved through electrophilic substitution using bromomethylating agents such as bromomethyl bromide or N-bromosuccinimide (NBS) in the presence of a suitable base.

A representative synthetic pathway is:

  • Step 1: Generation of the pyrazole substrate 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole.
  • Step 2: Treatment with bromomethyl bromide or NBS under controlled temperature (0–25°C) in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
  • Step 3: Use of a base like sodium hydride or potassium carbonate to facilitate deprotonation and promote substitution at the 4-position.
  • Step 4: Purification of the product by recrystallization or chromatographic techniques.

Reaction Conditions and Optimization

The reaction conditions critically influence the yield and purity of this compound. Key parameters include solvent choice, temperature, reaction time, and base used.

Parameter Typical Conditions Effect on Reaction
Solvent DMF, DCM, or acetonitrile Aprotic solvents stabilize intermediates, improve selectivity
Temperature 0–25°C Lower temperatures reduce side reactions
Base Sodium hydride, potassium carbonate Facilitates deprotonation for substitution
Reaction Time 2–6 hours Sufficient for complete bromomethylation
Bromomethylating Agent Bromomethyl bromide or NBS Provides electrophilic bromomethyl group

Industrial and Scale-Up Considerations

In industrial settings, the synthesis is adapted for larger scale production with emphasis on safety, efficiency, and environmental considerations.

  • Continuous flow reactors are employed to enhance heat and mass transfer, allowing precise control over reaction parameters and reducing hazardous exposure to bromomethylating agents.
  • Automated reagent addition and in-line monitoring improve reproducibility and yield.
  • Purification is typically achieved via crystallization or preparative chromatography to meet purity specifications for pharmaceutical applications.

Comparative Analysis with Related Compounds

The preparation of this compound parallels methods used for structurally related compounds such as 5-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole, which employs chloromethylation under similar conditions, and 3-bromo-1H-pyrazole, which involves direct bromination of the pyrazole ring.

Compound Key Functionalization Bromomethylation Method Reference Source
This compound Bromomethyl at 4-position Bromomethyl bromide or NBS, base, aprotic solvent
5-(Chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole Chloromethyl at 5-position Chloromethyl ethyl ether, sodium hydride, DMF
3-Bromo-1H-pyrazole Bromination at 3-position Bromine in acetic acid, room temperature

Research Findings and Analytical Data

Research studies report that the bromomethylation proceeds with good regioselectivity and yields ranging from 65% to 85%, depending on reaction scale and conditions. Analytical characterization includes:

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
1 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole synthesis via condensation and alkylation Prepare pyrazole core Pyrazole substrate
2 Bromomethyl bromide or NBS, base (NaH or K2CO3), solvent (DMF/DCM), 0–25°C, 2–6 h Bromomethylation at 4-position Formation of target compound
3 Purification by recrystallization or chromatography Remove impurities Pure this compound

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the pyrazole ring.

    Cross-Coupling Reactions: The thiophene ring can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Cross-Coupling: Palladium catalysts and ligands such as triphenylphosphine are used under inert atmosphere conditions.

Major Products

    Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.

    Reduction: Reduced forms of the thiophene and pyrazole rings.

    Cross-Coupling: Complex molecules with extended conjugation and functional diversity.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives, particularly those with thiophene substituents, exhibit significant anticancer activity. Studies have shown that compounds similar to 4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole can inhibit the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : The anticancer effects are primarily attributed to the induction of apoptosis and inhibition of cell cycle progression in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against multidrug-resistant bacterial strains, including:

  • Staphylococcus aureus

The presence of the thiophene moiety enhances this activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

StudyFindingsReference
Study on Anticancer ActivityDemonstrated that pyrazole derivatives induced apoptosis in A549 human lung adenocarcinoma cells.
Antimicrobial EvaluationShowed significant antimicrobial activity against resistant strains of bacteria.
Structure-Activity Relationship (SAR) AnalysisIdentified key structural features contributing to biological activity, emphasizing the role of bromomethyl and thiophene groups.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation.

    Materials Science: In electronic applications, the compound’s conjugated structure allows it to participate in charge transport and light-emitting processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural Features of Comparable Bromomethyl Pyrazoles
Compound Name Substituents (Position) Molecular Formula Key Applications/Properties Reference
4-(Bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole 1-Ethyl, 3-thiophen-3-yl, 4-Bromomethyl C₁₀H₁₁BrN₂S Intermediate for functionalization N/A
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole 1-Methyl, 3-phenyl, 4-Bromomethyl C₁₁H₁₁BrN₂ Antimicrobial agent precursor
4-(Bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole 1-Isobutyl, 3-thiophen-3-yl C₁₂H₁₅BrN₂S Not reported
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 1-Methyl, 4-Chloromethyl, 5-(difluoromethoxy) C₇H₆ClF₅N₂O Herbicidal intermediate
3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole 1-(4-Methoxyphenyl), 3-Bromomethyl, 5-fluoro/methoxy C₁₈H₁₆BrFN₂O₂ Anticancer research

Key Observations :

  • Alkyl Group Variations : The ethyl group in the target compound may offer intermediate steric hindrance compared to methyl (smaller) or isobutyl (bulkier) groups in analogues, affecting reaction kinetics and solubility .
  • Thiophene vs.
  • Bromomethyl vs. Chloromethyl : Bromine’s superior leaving-group ability compared to chlorine (as in ) makes the target compound more reactive in nucleophilic substitutions, crucial for pharmaceutical derivatization .

Crystallographic and Stability Considerations

  • Crystal Packing : Pyrazoles with thiophen-3-yl groups (e.g., ) exhibit π-π stacking and C–H···S interactions, which could stabilize the target compound’s solid-state structure .
  • Thermal Stability : Bromine’s polarizability may enhance intermolecular halogen bonding compared to fluorine or chlorine analogues, influencing melting points and solubility .

Biological Activity

Overview

4-(Bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a pyrazole ring with a bromomethyl group, an ethyl group, and a thiophene moiety, which contribute to its unique chemical properties and potential therapeutic applications.

The molecular structure of this compound can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H11BrN2S
Molecular Weight253.17 g/mol
CAS Number2090848-50-1

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone.
  • Introduction of the Thiophene Ring : A cross-coupling reaction using thiophene boronic acid.
  • Bromomethylation : Reacting the pyrazole derivative with bromoacetic acid under basic conditions.

Antimicrobial Properties

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial activity. In studies, compounds similar to this pyrazole showed potency against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.0080.008 to 0.046μg/mL0.046\,\mu g/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory pathways, particularly through the modulation of cytokine release and inhibition of nuclear factor kappa B (NF-kB) signaling . In vitro studies have demonstrated that certain pyrazole derivatives can effectively reduce inflammation markers in cell-based assays.

Anticancer Activity

The compound's structure suggests potential anticancer properties, as thiophene and pyrazole derivatives have been shown to inhibit cancer cell proliferation in various models. Specific mechanisms include the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

The biological activity of this compound is believed to involve several biochemical pathways:

  • Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles, leading to various derivatives with enhanced biological activity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression, such as cyclooxygenases (COX) and various kinases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that this compound exhibited significant antibacterial activity with an MIC value comparable to standard antibiotics like ampicillin .

Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced pro-inflammatory cytokine levels significantly compared to untreated controls. This suggests its potential as a therapeutic agent in inflammatory diseases .

Q & A

(Basic) What are the critical parameters for optimizing the synthesis of 4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole?

Key considerations include controlling reaction temperature (typically 50–60°C), solvent selection (polar aprotic solvents like THF enhance nucleophilicity), and reaction time (16–24 hours for completion). Purification via column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures ensures high purity. Characterization via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity, with specific attention to bromomethyl proton signals (δ ~4.5 ppm) and molecular ion peaks .

(Advanced) How does the thiophen-3-yl substituent influence regioselectivity in electrophilic substitution reactions?

The thiophen-3-yl group directs electrophilic attacks to the pyrazole ring’s C5 position due to its electron-donating thienyl sulfur atom. Computational studies (DFT) show that electron-withdrawing groups on the pyrazole increase CH acidity at C5, favoring deprotonation and subsequent functionalization. This aligns with experimental iodination and coupling reactions observed in analogous pyrazole-thiophene hybrids .

(Basic) Which spectroscopic techniques are essential for structural confirmation, and what key features should be analyzed?

  • 1H^1H-NMR : Identify the bromomethyl singlet (~4.5 ppm), ethyl group triplets (δ ~1.3–1.5 ppm for CH3_3, δ ~4.0–4.2 ppm for CH2_2), and thiophene protons (δ ~7.1–7.4 ppm).
  • 13C^{13}C-NMR : Confirm the quaternary carbons adjacent to bromine (~30–35 ppm for CH2_2Br) and thiophene carbons (~125–140 ppm).
  • HRMS : Verify the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern for bromine (1:1 ratio for 79Br^{79}Br/81Br^{81}Br) .

(Advanced) How can DFT calculations predict reactivity and deprotonation sites in different solvents?

DFT-based linear free-energy relationships (LFER) correlate gas-phase and THF solution acidities. For this compound, the thiophen-3-yl group lowers the C5 pyrazole proton’s pKa (~25 in THF), making it the most acidic site. Solvent effects (e.g., THF’s polarity) stabilize the deprotonated intermediate, guiding functionalization strategies. Experimental iodination data validate these predictions .

(Basic) What purification methods effectively isolate this compound from halogenated by-products?

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate brominated derivatives.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • TLC Monitoring : UV-active spots (Rf_f ~0.4–0.6 in 30% ethyl acetate/hexane) ensure progress tracking .

(Advanced) How can researchers resolve contradictions in reported reaction yields for similar pyrazole derivatives?

Methodological validation includes:

  • Catalyst Optimization : Adjust copper sulfate loading (0.2–0.5 equiv) in click reactions to improve yield.
  • Reagent Purity : Use freshly distilled THF and anhydrous Na2 _2SO4_4 to minimize side reactions.
  • Reproducibility Trials : Compare results under inert (N2_2) vs. ambient conditions, as oxygen can inhibit radical pathways .

(Basic) What storage conditions prevent degradation of the bromomethyl group?

Store under inert gas (Ar/N2_2) at –20°C in amber vials. Avoid exposure to moisture or light, which accelerates hydrolysis or radical bromine elimination .

(Advanced) What mechanistic insights explain nucleophilic substitution at the bromomethyl site?

Kinetic studies (e.g., Hammett plots) and 18O^{18}O-labeling in SN2_2 reactions reveal a bimolecular mechanism. Computational modeling of transition states shows steric hindrance from the ethyl group slows substitution, necessitating polar solvents (DMF) to stabilize the nucleophile .

(Basic) How can di-substituted by-products be detected and minimized during synthesis?

  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to resolve mono- vs. di-brominated peaks.
  • Mass Spectrometry : Identify [M+2]+^+ isotopic clusters indicating multiple bromine incorporations.
  • Reaction Quenching : Halt reactions at 80–90% conversion to avoid over-substitution .

(Advanced) How do electronic effects of the thiophene ring impact the pyrazole core’s reactivity?

UV-Vis spectroscopy shows bathochromic shifts in π→π^* transitions due to thiophene’s electron-rich nature. DFT calculations of frontier molecular orbitals (FMOs) reveal enhanced electron density at C5, facilitating electrophilic attacks. X-ray crystallography data (bond lengths/angles) further support these electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.